![molecular formula C7H3BrF3N3 B1529744 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1166819-53-9](/img/structure/B1529744.png)
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1166819-53-9) is a heterocyclic compound featuring a triazolo-pyridine backbone substituted with bromine at position 6 and a trifluoromethyl group at position 2. Its molecular formula is C₇H₃BrF₃N₃, with a molecular weight of 266.03 g/mol .
Mechanism of Action
Target of Action
Similar compounds in the triazolopyridine family have been reported to exhibit a wide range of biological activities, including antibacterial , antifungal , and anticancer effects.
Mode of Action
It’s worth noting that triazolopyridines, in general, have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds in the triazolopyridine family have been reported to inhibit mitogen-activated protein (map) kinases , which play a crucial role in regulating cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis.
Result of Action
Related compounds in the triazolopyridine family have been reported to exhibit antibacterial , antifungal , and anticancer activities.
Biological Activity
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1166819-53-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique triazole-pyridine structure that may contribute to its pharmacological properties.
- Molecular Formula: C7H3BrF3N3
- Molecular Weight: 266.02 g/mol
- IUPAC Name: this compound
- Purity: Typically >95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, in a study evaluating various triazolo-pyridazine derivatives, compounds similar to this compound showed significant inhibitory effects on c-Met kinase and exhibited cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Table 1: Cytotoxicity of Triazolo Derivatives Against Cancer Cell Lines
Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
---|---|---|---|
12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
12f | Not Detected | Moderate | Moderate |
This compound | TBD | TBD | TBD |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and cell cycle arrest at the G0/G1 phase, particularly noted in the A549 cell line .
Antimicrobial Activity
In addition to anticancer properties, compounds within the triazole class have been investigated for their antimicrobial activities against various pathogens. Specifically, derivatives with similar structures have shown promise against Cryptosporidium spp., suggesting that modifications in the triazole ring could enhance efficacy against parasitic infections .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by various structural components. The presence of bromine and trifluoromethyl groups is significant in enhancing lipophilicity and modifying receptor interactions. Research indicates that these groups can influence binding affinity and selectivity towards biological targets such as kinases and other enzymes .
Case Studies
- In Vitro Studies on Cytotoxicity : A recent investigation into the cytotoxic effects of triazolo-pyrimidine derivatives demonstrated that specific structural modifications led to enhanced activity against cancer cell lines, providing a basis for further exploration of compounds like this compound .
- Antimicrobial Efficacy : Another study evaluated the efficacy of triazole derivatives against Cryptosporidium, revealing that certain modifications improved both potency and selectivity profiles . This highlights the potential for developing new treatments for cryptosporidiosis.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit antimicrobial activity. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its interaction with microbial membranes. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi .
Antitumor Activity
Triazole derivatives have been investigated for their anticancer properties. The unique structure of this compound suggests potential activity against cancer cell lines by interfering with cellular processes such as DNA replication and repair mechanisms. Preliminary studies have shown promising results in vitro against specific cancer types .
Drug Development
The compound serves as a scaffold for the development of new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for designing drugs targeting specific diseases. For instance, modifications to the triazole ring can lead to compounds with improved efficacy and reduced side effects .
Agricultural Chemistry
Due to its biological activity, this compound may be explored for use in agrochemicals as fungicides or herbicides. The trifluoromethyl group is known to enhance the stability and bioactivity of agrochemical formulations .
Synthesis of Functional Materials
The unique electronic properties of this compound make it suitable for applications in material science. It can be utilized in the synthesis of advanced materials such as conductive polymers and organic semiconductors. Its incorporation into polymer matrices can enhance material properties like conductivity and thermal stability .
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine?
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature promotes intramolecular cyclization of hydrazones, yielding triazolopyridines in ~73% isolated yields . Alternative routes involve palladium-catalyzed cross-coupling reactions to introduce bromine or trifluoromethyl groups, though regioselectivity must be carefully controlled . Key steps include:
- Formation of hydrazone intermediates from pyridine derivatives.
- Oxidative cyclization using green oxidants (e.g., NaOCl) to minimize toxic byproducts .
- Purification via alumina chromatography or recrystallization.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation requires:
- NMR spectroscopy : 1H/13C NMR to identify proton environments and confirm substitution patterns (e.g., trifluoromethyl at C3, bromine at C6) .
- Mass spectrometry : High-resolution MS to verify molecular weight (MW = 251.02 g/mol) and isotopic patterns for bromine .
- X-ray crystallography : For unambiguous determination of regiochemistry and bond angles, as demonstrated in related triazolopyridines .
Q. What solvent systems are optimal for its solubility and reactivity in further functionalization?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in acetonitrile or ethanol. For reactions requiring nucleophilic substitution (e.g., Suzuki coupling), DMF/water mixtures (4:1) are recommended to enhance solubility while maintaining reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during functionalization at C6 vs. C7 positions?
Regioselectivity challenges arise due to electronic effects from the trifluoromethyl group and steric hindrance. Strategies include:
- Computational modeling : DFT calculations to predict electron density at reactive sites .
- Directed metalation : Using directing groups (e.g., amides) to control bromine displacement .
- Kinetic vs. thermodynamic control : Adjusting reaction temperature (e.g., reflux vs. 60°C) to favor specific intermediates, as shown in nitro-substituted analogs .
Q. What mechanistic insights explain the compound’s potential bioactivity in antimicrobial assays?
While direct bioactivity data for this compound is limited, structurally related triazolopyridines exhibit antimicrobial activity by inhibiting bacterial DNA gyrase or fungal cytochrome P450 . Researchers should:
- Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Compare results with control compounds lacking bromine/trifluoromethyl groups to isolate electronic vs. steric contributions .
Q. How can computational methods optimize its pharmacokinetic properties for drug development?
- ADMET prediction : Use software like SwissADME to assess lipophilicity (LogP ≈ 2.5), blood-brain barrier penetration, and metabolic stability .
- Docking studies : Model interactions with target enzymes (e.g., kinases) using crystallographic data from related triazolopyridines .
Q. Experimental Design & Safety
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing HBr or HF byproducts.
- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent degradation .
Q. How can researchers design scalable synthetic routes without compromising yield?
- Flow chemistry : Continuous flow systems to optimize reaction time and temperature for cyclization steps .
- Green chemistry principles : Replace toxic solvents (e.g., CH2Cl2) with ethanol or water-miscible alternatives .
Q. Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound?
Discrepancies may arise from:
- Polymorphism : Crystallization conditions (e.g., solvent polarity) affecting crystal packing .
- Purity : Commercial samples (e.g., 96% purity) may contain impurities lowering observed melting points .
Q. How to address inconsistencies in reported NMR shifts?
- Solvent effects : Compare data in identical solvents (e.g., DMSO-d6 vs. CDCl3).
- Paramagnetic impurities : Use deuterated solvents and filtration to remove trace metals .
Q. Advanced Functionalization Strategies
Q. What methodologies enable selective cross-coupling at the bromine site?
- Suzuki-Miyaura coupling : Use Pd(PPh3)4 with aryl boronic acids in THF/H2O at 80°C .
- Buchwald-Hartwig amination : Introduce amines using Pd2(dba)3/Xantphos catalysts .
Q. How to incorporate phosphonate groups for enhanced bioactivity?
- Michaelis-Arbuzov reaction : React with triethyl phosphite under reflux to generate phosphonates, as demonstrated in triazolopyridine derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents at position 3 of the triazolo-pyridine scaffold.
Substituent Effects on Molecular Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
Trifluoromethyl (-CF₃) vs. Methylthio (-SCH₃): The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to the methylthio group, which introduces polarizability due to sulfur . This may improve blood-brain barrier penetration in drug design.
Aromatic vs. Aliphatic Substituents: The 2-fluorophenyl derivative (CAS 876300-81-1) exhibits a planar aromatic structure, enabling π-π stacking interactions in biological targets. The fluorine atom further increases lipophilicity and may reduce cytochrome P450-mediated metabolism . Cyclopropyl’s ring strain may confer unique reactivity .
Heteroaromatic Substituents:
- The pyridin-3-yl analog (CAS 943613-36-3) adds a nitrogen-rich heterocycle, facilitating hydrogen bonding with biological targets. However, its larger size (MW 275.10 g/mol) may reduce solubility compared to the target compound .
Properties
IUPAC Name |
6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYNJBWDDYHXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728836 | |
Record name | 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1166819-53-9 | |
Record name | 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.